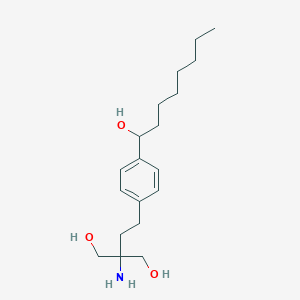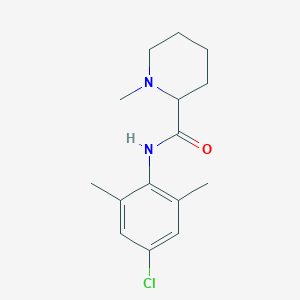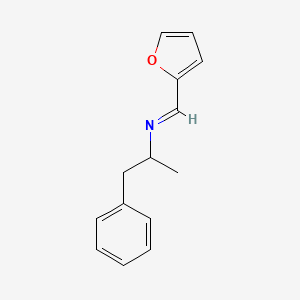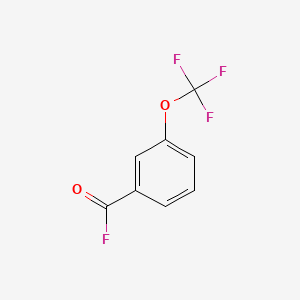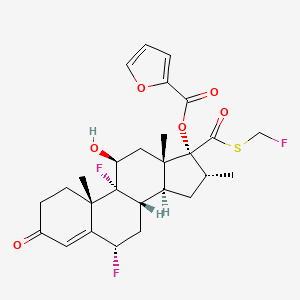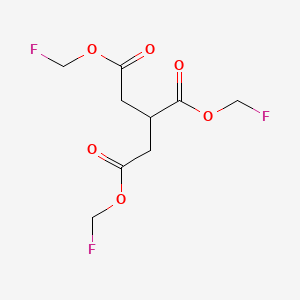
Fluorotriacetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorotriacetin, also known as 1,2,3-tris(2,2,2-trifluoroethoxy)propane, is a fluorinated derivative of triacetin. This compound is characterized by the presence of three trifluoroethoxy groups attached to a propane backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorotriacetin can be synthesized through the reaction of triacetin with trifluoroethanol in the presence of a strong acid catalyst. The reaction typically involves heating triacetin and trifluoroethanol under reflux conditions, allowing the trifluoroethoxy groups to replace the acetoxy groups on the propane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Fluorotriacetin undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form various fluorinated derivatives.
Reduction Reactions: The compound can be reduced to yield different fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and strong bases, with reactions typically conducted under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Fluorinated ethers and esters.
Oxidation Reactions: Fluorinated carboxylic acids and ketones.
Reduction Reactions: Fluorinated alcohols and alkanes.
Aplicaciones Científicas De Investigación
Fluorotriacetin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which fluorotriacetin exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, this compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Fluorotriacetin can be compared with other fluorinated compounds, such as:
Trifluoroethanol: A simpler fluorinated alcohol with similar properties but less stability.
Fluorinated Ethers: Compounds like perfluorooctyl ether, which share similar chemical properties but differ in molecular structure and applications.
Fluorinated Esters: Such as trifluoroethyl acetate, which have comparable reactivity but distinct uses in industry and research.
Uniqueness: this compound stands out due to its combination of high thermal stability, resistance to oxidation, and versatile reactivity. These properties make it a valuable compound for a wide range of applications, from chemical synthesis to industrial manufacturing.
Propiedades
Número CAS |
63991-73-1 |
|---|---|
Fórmula molecular |
C9H11F3O6 |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
tris(fluoromethyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H11F3O6/c10-3-16-7(13)1-6(9(15)18-5-12)2-8(14)17-4-11/h6H,1-5H2 |
Clave InChI |
URDRYRSKJRSQEJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC(=O)OCF)C(=O)OCF)C(=O)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


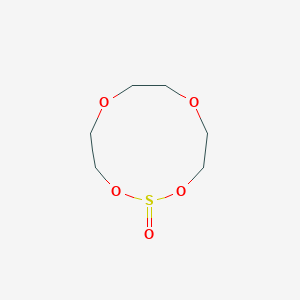
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
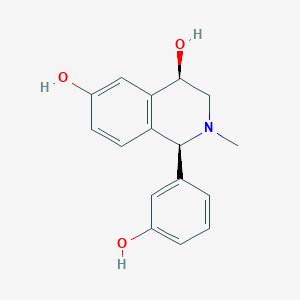
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
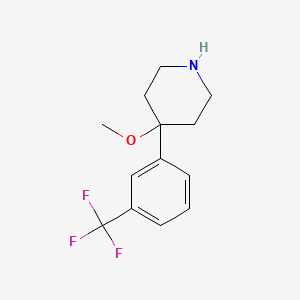

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
